tert-butyl (2E)-3-bromo-2-methylprop-2-enoate
Description
tert-Butyl (2E)-3-bromo-2-methylprop-2-enoate (C$9$H${13}$BrO$_2$, molecular weight ~233.10 g/mol) is an α,β-unsaturated ester characterized by a bromine atom at the β-position and a methyl group at the α-position of the conjugated double bond . The (2E) designation indicates the trans configuration of the substituents around the double bond. This compound is widely utilized in organic synthesis as a reactive intermediate, particularly in conjugate addition reactions, cross-coupling processes, and cycloadditions due to its electrophilic β-carbon and sterically accessible bromine . Its tert-butyl ester group enhances solubility in non-polar solvents and may influence steric effects during reactions.
Properties
CAS No. |
912809-59-7 |
|---|---|
Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
tert-butyl (E)-3-bromo-2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-6(5-9)7(10)11-8(2,3)4/h5H,1-4H3/b6-5+ |
InChI Key |
BLZTUHDREVWFEC-AATRIKPKSA-N |
Isomeric SMILES |
C/C(=C\Br)/C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=CBr)C(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-bromo-2-methylprop-2-enoate typically involves the esterification of 3-bromo-2-methylprop-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of sustainability and scalability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2E)-3-bromo-2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly through E2 mechanisms.
Addition Reactions: The double bond in the propenoate moiety can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used under heated conditions to promote elimination.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) are used in non-polar solvents like carbon tetrachloride or chloroform.
Major Products Formed
Substitution Reactions: Products include tert-butyl (2E)-3-hydroxy-2-methylprop-2-enoate, tert-butyl (2E)-3-amino-2-methylprop-2-enoate, and tert-butyl (2E)-3-thio-2-methylprop-2-enoate.
Elimination Reactions: The major product is 2-methyl-2-butene.
Biological Activity
Tert-butyl (2E)-3-bromo-2-methylprop-2-enoate is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from diverse studies and presenting them in a structured manner.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
It features a bromine atom attached to a double bond, which is significant for its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine atom may enhance this activity by affecting microbial cell walls or metabolic pathways.
- Cytotoxic Effects : Research has shown that related compounds can induce cytotoxicity in various cancer cell lines. The mechanism often involves the disruption of cellular processes, leading to apoptosis.
- Enzyme Inhibition : Some derivatives of this compound have been explored for their ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a crucial role.
Antimicrobial Properties
A study conducted on various bromo-substituted esters demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing effective concentrations that inhibit bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Cytotoxic Effects
In vitro studies on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), showed the potential of this compound to induce cell death. The IC50 values were calculated using MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.
- Inhibition of Signal Transduction Pathways : Compounds with similar structures may interfere with signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Comparison with Similar Compounds
tert-Butyl 3-Bromopropionate
- Structure : A saturated ester with bromine at the γ-position (C$7$H${13}$BrO$_2$, MW 209.08 g/mol) .
- Key Differences : Lacks the α,β-unsaturated system, reducing its reactivity in conjugate additions. The bromine is positioned farther from the ester group, making it less electrophilic.
- Applications : Primarily used in alkylation or nucleophilic substitution reactions .
Ethyl 2-Bromo-2-methylpropionate
- Structure : Features a bromine at the α-carbon and a methyl branch (C$6$H${11}$BrO$_2$, MW 195.06 g/mol) .
- Key Differences : The ethyl ester group is less bulky than tert-butyl, reducing steric hindrance. The absence of conjugation limits its utility in cycloadditions.
- Applications : Common in SN2 reactions due to the α-bromo configuration .
Ethyl (2E)-3-(2-Bromo-4-fluorophenyl)prop-2-enoate
- Structure : An α,β-unsaturated ester with a brominated aromatic substituent (C${11}$H${10}$BrFO$_2$, MW 273.10 g/mol) .
- Key Differences : The electron-withdrawing fluorine and bromine on the aromatic ring enhance electrophilicity at the β-carbon compared to aliphatic analogs.
- Applications : Used in synthesizing fluorinated aromatic compounds via Heck coupling .
Physical and Chemical Properties
| Property | tert-Butyl (2E)-3-bromo-2-methylprop-2-enoate | tert-Butyl 3-bromopropionate | Ethyl 2-bromo-2-methylpropionate |
|---|---|---|---|
| Molecular Formula | C$9$H${13}$BrO$_2$ | C$7$H${13}$BrO$_2$ | C$6$H${11}$BrO$_2$ |
| Molecular Weight (g/mol) | 233.10 | 209.08 | 195.06 |
| Boiling Point (°C) | ~220–230 (estimated) | 198–200 | 185–190 |
| Solubility | High in THF, DCM; moderate in hexane | High in ether, chloroform | High in ethanol, acetone |
The tert-butyl group in the target compound increases lipophilicity, making it less polar than ethyl analogs. The conjugated double bond lowers the LUMO energy, enhancing electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
